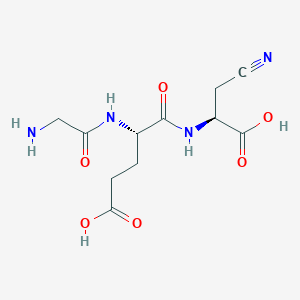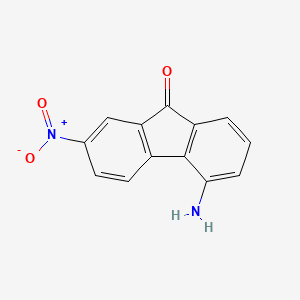
1-Chlorotetradecane-D29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorotetradecane-D29, also known as 1-Chlorotetradecane, is an organic compound with the molecular formula C14H29Cl. It is a chlorinated derivative of tetradecane, a long-chain alkane. This compound is used in various chemical processes and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecane can be synthesized through the chlorination of tetradecane. One common method involves the reaction of tetradecanol with hydrogen chloride in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction is typically carried out at a temperature of 150°C for about 7.5 hours, resulting in a high yield of 1-Chlorotetradecane .
Industrial Production Methods: In industrial settings, the production of 1-Chlorotetradecane follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient removal of by-products to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-Chlorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: It can be reduced to form tetradecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution: Formation of various substituted tetradecanes.
Oxidation: Formation of tetradecanol or tetradecanoic acid.
Reduction: Formation of tetradecane.
科学的研究の応用
1-Chlorotetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies involving lipid metabolism and membrane structure.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 1-Chlorotetradecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
類似化合物との比較
1-Chlorotetradecane can be compared with other chlorinated alkanes such as:
1-Chlorododecane (C12H25Cl): Similar in structure but with a shorter carbon chain.
1-Chlorohexadecane (C16H33Cl): Similar in structure but with a longer carbon chain.
Uniqueness: 1-Chlorotetradecane is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where shorter or longer chain compounds may not be as effective.
Conclusion
1-Chlorotetradecane-D29 is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable intermediate in various chemical processes. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its potential for various scientific and industrial purposes.
特性
分子式 |
C14H29Cl |
|---|---|
分子量 |
262.01 g/mol |
IUPAC名 |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChIキー |
RNHWYOLIEJIAMV-AUFKXYATSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
正規SMILES |
CCCCCCCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


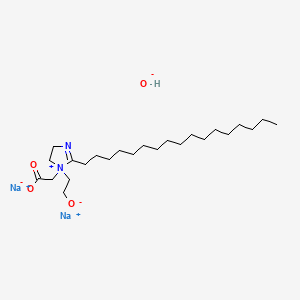
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
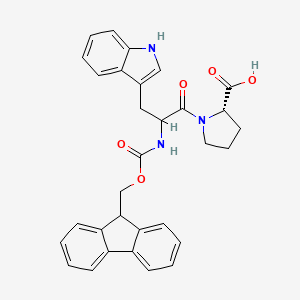
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)
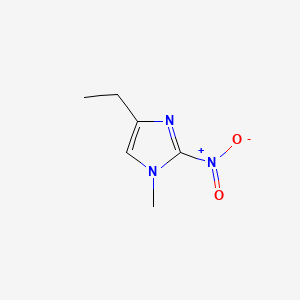
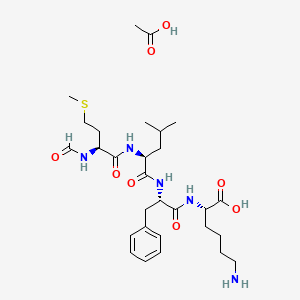
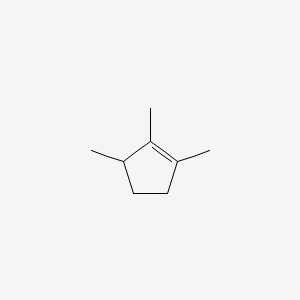
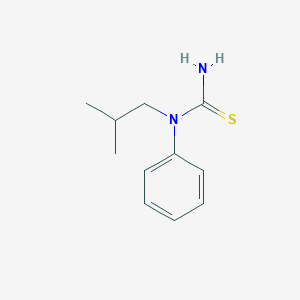
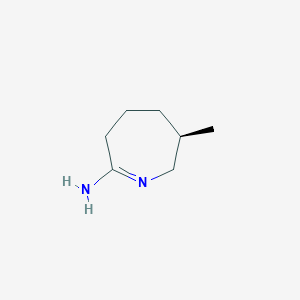
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
